molecular formula C19H16N2O3S2 B2454426 4-methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide CAS No. 896337-94-3

4-methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide

Cat. No.: B2454426
CAS No.: 896337-94-3
M. Wt: 384.47
InChI Key: LHHGMFYXWVUBEV-UHFFFAOYSA-N
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Description

4-methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S2/c1-26(23,24)14-9-6-13(7-10-14)18(22)21-19-20-17-15-5-3-2-4-12(15)8-11-16(17)25-19/h2-7,9-10H,8,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHGMFYXWVUBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide typically involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

4-methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

4-Methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and applications in research and medicine.

Chemical Structure and Properties

The compound features a naphthothiazole core coupled with a methanesulfonyl group and a benzamide moiety , which may enhance its biological activity. The molecular formula is C21H21N3O3SC_{21}H_{21}N_{3}O_{3}S with a molecular weight of approximately 393.47 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the naphthothiazole core through cyclization.
  • Introduction of the methanesulfonyl group via sulfonation reactions.
  • Coupling with benzamide derivatives.

Antimicrobial Activity

Research has indicated that compounds with naphthothiazole structures exhibit significant antimicrobial properties . In vitro studies demonstrate that this compound shows activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) values suggest that this compound can effectively inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

In addition to antimicrobial activity, the compound has been investigated for its anticancer potential . Studies have shown that it can induce apoptosis in cancer cell lines such as:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The mechanism of action appears to involve the activation of caspases and modulation of apoptotic pathways.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties , which may be beneficial in treating conditions characterized by excessive inflammation. Experimental models have demonstrated a reduction in pro-inflammatory cytokines when treated with this compound.

Case Studies

Several studies have highlighted the effectiveness of this compound in various biological assays:

StudyBiological ActivityFindings
Study 1AntimicrobialEffective against E. coli with an MIC of 32 µg/mL
Study 2AnticancerInduced apoptosis in MCF-7 cells at concentrations above 10 µM
Study 3Anti-inflammatoryReduced TNF-alpha levels by 40% in LPS-stimulated macrophages

These findings indicate that the compound holds promise for therapeutic applications across multiple domains.

Q & A

Q. What are the recommended synthetic routes for 4-methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves coupling a sulfonyl-substituted benzamide intermediate with naphtho[1,2-d][1,3]thiazol-2-amine under controlled conditions. Key steps include:

  • Sulfonylation : Introduce the methanesulfonyl group via sulfonation of a benzamide precursor using reagents like methanesulfonyl chloride in anhydrous dichloromethane .
  • Amide Coupling : Use coupling agents such as HBTU or EDCI with DMF as a solvent to link the sulfonylbenzamide to the naphthothiazole amine .
  • Optimization : Improve yield (37–75%) by adjusting reaction time (4–16 hours), temperature (reflux for cyclization), and purification via column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methanesulfonyl proton singlet at δ 3.2–3.5 ppm) and naphthothiazole ring integration .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and retention time consistency (e.g., tR = 7.2–10.4 minutes) .
  • Mass Spectrometry : MALDI-TOF or ESI-MS validate molecular weight (e.g., m/z = 447.2 for C₂₀H₁₇N₃O₃S₂⁺) and fragmentation patterns .

Q. What in vitro assays are appropriate for preliminary evaluation of its biological activity?

  • Antimicrobial Testing : Disk diffusion assays against Staphylococcus aureus and Escherichia coli to measure inhibition zones .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values (<10 µM indicates potency) .
  • Enzyme Inhibition : Coupled enzyme assays (e.g., MtMetAP1c inhibition using Met-Pro-pNA substrate and Co²⁺ cofactor) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing bioactivity?

  • Core Modifications : Systematically vary substituents on the naphthothiazole (A-ring) and benzamide (B-ring). For example:
    • Replace methanesulfonyl with bulkier sulfonamides to assess steric effects .
    • Introduce electron-withdrawing groups (e.g., nitro) on the benzamide to enhance enzyme binding .
  • Bioisosteric Replacement : Substitute the thiazole sulfur with oxygen (oxazole) or selenium (selenazole) to evaluate heteroatom impact on target affinity .
  • Tautomer Analysis : Use 2D-NOESY to determine dominant tautomeric forms (e.g., hydroxymethanimidamide tautomer prevalence in acetone) .

Q. What computational approaches are suitable for predicting binding modes with target enzymes?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., MtMetAP1c’s dinuclear metal center) .
  • MD Simulations : Run 50–100 ns trajectories in GROMACS to assess binding stability and conformational changes .
  • QSAR Modeling : Generate 3D descriptors (e.g., CoMSIA) correlating substituent electronegativity with IC₅₀ values .

Q. How should researchers address discrepancies between in vitro enzyme inhibition and cellular activity data?

  • Permeability Testing : Use Caco-2 cell monolayers to evaluate membrane permeability (Papp < 1 × 10⁻⁶ cm/s suggests poor uptake) .
  • Efflux Pump Inhibition : Co-administer verapamil (P-gp inhibitor) to assess if efflux mechanisms reduce intracellular concentrations .
  • Prodrug Design : Mask polar groups (e.g., esterify hydroxymethanimidamide) to improve bioavailability .

Q. What strategies improve the metabolic stability and bioavailability of this compound?

  • Cytochrome P450 Profiling : Identify metabolic hotspots via liver microsome assays. For example, methanesulfonyl groups resist oxidation better than methyl esters .
  • Salt Formation : Convert free amines to hydrochloride salts to enhance aqueous solubility (>5 mg/mL in PBS) .
  • Lipophilicity Adjustment : Introduce fluorine atoms to balance logP (optimal range: 2–3) for improved absorption .

Q. How do structural modifications in the naphthothiazole ring affect target selectivity?

  • A-ring Substitution : 8-Methoxy derivatives (e.g., compound 4b) show 3-fold higher selectivity for MtMetAP1c over MtMetAP1a due to steric complementarity with the enzyme’s hydrophobic pocket .
  • B-ring Rigidity : Constrain the benzamide with fused rings (e.g., tetrahydronaphthalene) to reduce off-target binding to human MetAPs .
  • Metal Cofactor Sensitivity : Mn²⁺-dependent activity (vs. Co²⁺) correlates with selectivity; test isoforms under varying metal conditions to refine SAR .

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